N,N'-Ethane-1,2-diylbis(N-benzylformamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Ethane-1,2-diylbis(N-benzylformamide) is an organic compound characterized by the presence of two benzylformamide groups linked by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethane-1,2-diylbis(N-benzylformamide) typically involves the reaction of ethane-1,2-diamine with benzylformamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N,N’-Ethane-1,2-diylbis(N-benzylformamide) may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N,N’-Ethane-1,2-diylbis(N-benzylformamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The benzylformamide groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N,N’-Ethane-1,2-diylbis(N-benzylformamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-Ethane-1,2-diylbis(N-benzylformamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N’-Ethane-1,2-diylbis(N-methylformamide): Similar structure but with methyl groups instead of benzyl groups.
N,N’-Ethane-1,2-diylbis(3-methylbenzamide): Contains methylbenzamide groups instead of benzylformamide groups
Uniqueness
N,N’-Ethane-1,2-diylbis(N-benzylformamide) is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
10507-25-2 |
---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-benzyl-N-[2-[benzyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C18H20N2O2/c21-15-19(13-17-7-3-1-4-8-17)11-12-20(16-22)14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
InChI Key |
XJNZPHHZVYIQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.